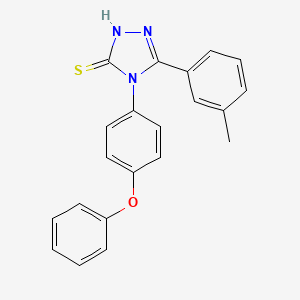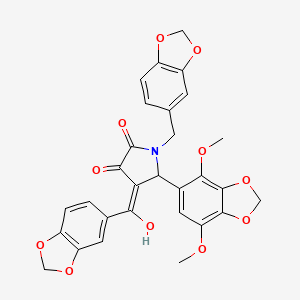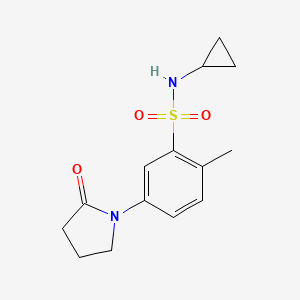![molecular formula C18H15BrN2O2S B11064420 3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11064420.png)
3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-6-(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione: , often referred to as BTZ , belongs to a class of electron donor–acceptor (D–A) systems. These systems have been extensively studied for their applications in photovoltaics and as fluorescent sensors . their potential as visible-light organophotocatalysts has not been thoroughly explored.
Preparation Methods
Synthetic Routes:: The synthesis of BTZ involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Detailed reaction mechanisms and intermediates are beyond the scope of this article, but the overall process yields the desired compound.
Industrial Production:: While BTZ is not widely produced industrially, research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity:: BTZ can undergo various chemical reactions, including:
Oxidation: BTZ may participate in oxidation reactions.
Reduction: Reduction processes can modify its properties.
Substitution: Substituents on the phenyl rings can be replaced.
Other Transformations: BTZ may engage in other functional group transformations.
Bromination: Bromine or brominating agents.
Thiolation: Thiol reagents.
Cyclization: Acidic conditions or Lewis acids.
Functionalization: Appropriate nucleophiles or electrophiles.
Major Products:: The specific products depend on the reaction conditions and substituents. BTZ derivatives with varied properties can be obtained.
Scientific Research Applications
BTZ finds applications in:
Chemistry: As a building block for designing functional materials.
Biology: Potential bioactive properties.
Medicine: Investigated for therapeutic effects.
Industry: Photocatalysis, sensors, and more.
Mechanism of Action
The exact mechanism by which BTZ exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparison with Similar Compounds
BTZ’s uniqueness lies in its specific structure and properties. Similar compounds include other thiadiazoles and heterocyclic systems.
Properties
Molecular Formula |
C18H15BrN2O2S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(4-methylphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-2-8-14(9-3-11)20-16(22)15-10-24-17(21(15)18(20)23)12-4-6-13(19)7-5-12/h2-9,15,17H,10H2,1H3 |
InChI Key |
XMHMPWSXHHRBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3CSC(N3C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5-bromothiophen-2-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064340.png)
![N-benzyl-5-chloro-3-[(2-methoxybenzoyl)amino]-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11064350.png)

methanone](/img/structure/B11064355.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11064358.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B11064369.png)
![4-(4-{[(3-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064371.png)
![N-[2-(diethylamino)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11064390.png)
![4-tert-butyl-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}benzenesulfonamide](/img/structure/B11064398.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11064405.png)
![14-phenyl-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11064416.png)
![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-iodobenzamide](/img/structure/B11064426.png)

